3-Chloro-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide 3-Chloro-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.: 530097-45-1
VCID: VC0357029
InChI: InChI=1S/C20H22ClN3O3S/c1-2-27-18-8-7-14(13-15(18)21)19(25)23-20(28)22-16-5-3-4-6-17(16)24-9-11-26-12-10-24/h3-8,13H,2,9-12H2,1H3,(H2,22,23,25,28)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)Cl
Molecular Formula: C20H22ClN3O3S
Molecular Weight: 419.9g/mol

3-Chloro-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

CAS No.: 530097-45-1

Main Products

VCID: VC0357029

Molecular Formula: C20H22ClN3O3S

Molecular Weight: 419.9g/mol

3-Chloro-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide - 530097-45-1

CAS No. 530097-45-1
Product Name 3-Chloro-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
Molecular Formula C20H22ClN3O3S
Molecular Weight 419.9g/mol
IUPAC Name 3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C20H22ClN3O3S/c1-2-27-18-8-7-14(13-15(18)21)19(25)23-20(28)22-16-5-3-4-6-17(16)24-9-11-26-12-10-24/h3-8,13H,2,9-12H2,1H3,(H2,22,23,25,28)
Standard InChIKey CRDBFOKLSDOFLW-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)Cl
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)Cl
PubChem Compound 1291464
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator